

Z-D-Tyr(tBu)-OH.DCHA: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *z-d-Tyr(tbu)-oh.dcha*

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This technical guide provides an in-depth overview of **Z-D-Tyr(tBu)-OH.DCHA**, a crucial protected amino acid derivative for peptide synthesis. Aimed at researchers, scientists, and professionals in the field of drug development, this document details its chemical structure, physicochemical properties, and its role in the synthesis of peptides.

Chemical Structure and Identity

Z-D-Tyr(tBu)-OH.DCHA is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-O-tert-butyl-D-tyrosine. The chemical structure consists of the D-isomer of tyrosine with its amino group protected by a benzyloxycarbonyl (Z) group and its phenolic hydroxyl group protected by a tert-butyl (tBu) group. The carboxylic acid is neutralized by the base dicyclohexylamine.

Component Compounds:

- Z-D-Tyr(tBu)-OH: (2R)-2-[(benzyloxy)carbonylamo]o-3-[4-(tert-butoxy)phenyl]propanoic acid
- DCHA: N-Cyclohexylcyclohexanamine

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Z-D-Tyr(tBu)-OH.DCHA**.

Property	Value	Source
Molecular Formula	C ₃₃ H ₄₈ N ₂ O ₅	PubChem[1]
Molecular Weight	552.7 g/mol	PubChem[1]
CAS Number	198828-72-7	Aapptec[2], ChemPep[3]
Appearance	White to off-white powder	Inferred from similar compounds
Purity	≥98%	BIO-SYNTHESIS INC.[4]
Solubility	Soluble in organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF)	Inferred from related compounds

Applications in Peptide Synthesis

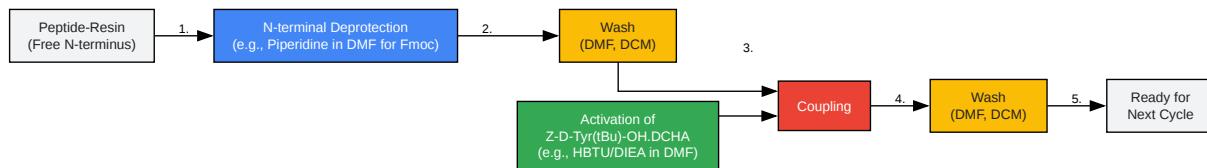
Z-D-Tyr(tBu)-OH.DCHA is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The protecting groups on the amino and side-chain functional groups of the D-tyrosine are essential to prevent unwanted side reactions during the peptide chain elongation process.

The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α -amino group. It is typically removed by catalytic hydrogenation. The tert-butyl (tBu) group is a more robust, "permanent" protecting group for the phenolic hydroxyl group of the tyrosine side chain. It is stable to the conditions used for the removal of many N-terminal protecting groups and is typically cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), often in the final step of peptide synthesis. The use of the D-isomer allows for the synthesis of peptides with unnatural configurations, which can enhance proteolytic stability and receptor binding affinity.

The dicyclohexylammonium salt form enhances the crystallinity and handling properties of the protected amino acid, making it easier to weigh and store.

Experimental Workflow: Incorporation of Z-D-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis

The following diagram illustrates a typical workflow for the incorporation of a Z-D-Tyr(tBu)-OH residue into a growing peptide chain on a solid support.



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General workflow for incorporating Z-D-Tyr(tBu)-OH in SPPS.

Experimental Protocol: A General Procedure for Coupling in SPPS

This is a generalized protocol and may require optimization for specific peptide sequences and resins.

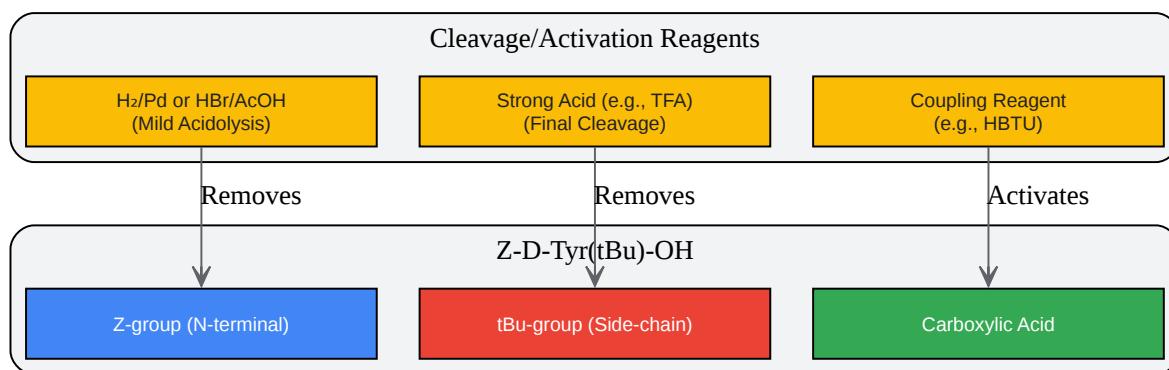
- **Resin Swelling:** The solid support resin (e.g., Wang resin, Rink amide resin) with the growing peptide chain is swelled in a suitable solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) in a reaction vessel.
- **N-terminal Deprotection:** The N-terminal protecting group of the resin-bound peptide (e.g., Fmoc) is removed. For Fmoc, this is typically achieved by treating the resin with a solution of 20% piperidine in DMF.
- **Washing:** The resin is thoroughly washed with DMF and DCM to remove the deprotection reagent and byproducts.
- **Amino Acid Activation:** In a separate vessel, **Z-D-Tyr(tBu)-OH.DCHA** (typically 2-4 equivalents relative to the resin loading) is dissolved in DMF. A coupling reagent, such as

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base, like N,N-diisopropylethylamine (DIEA), are added to activate the carboxylic acid.

- **Coupling:** The activated amino acid solution is added to the reaction vessel containing the resin. The mixture is agitated for a sufficient time (e.g., 1-2 hours) to allow for complete coupling. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
- **Washing:** The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- **Next Cycle:** The resin is now ready for the deprotection of the newly added Z-group and the coupling of the subsequent amino acid.

Logical Relationship of Protecting Groups in Peptide Synthesis

The choice and strategy of protecting groups are fundamental to successful peptide synthesis. The following diagram illustrates the logical relationship and orthogonality of the protecting groups in Z-D-Tyr(tBu)-OH.



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Orthogonality of protecting groups in Z-D-Tyr(tBu)-OH.

This diagram illustrates the principle of orthogonal protection, where each protecting group can be removed under specific conditions without affecting the others, allowing for the stepwise and controlled synthesis of a peptide.

Conclusion

Z-D-Tyr(tBu)-OH.DCHA is a valuable reagent for the synthesis of D-tyrosine-containing peptides. Its pre-protected functional groups and salt form offer convenience and efficiency in both solid-phase and solution-phase peptide synthesis methodologies. A thorough understanding of its properties and the strategic use of its protecting groups are essential for the successful synthesis of target peptide molecules for research and drug development.

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